- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, World Intellectual Property Organization, , ,
Cas no 955272-06-7 (2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione)

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- AK120765
- GKT136901
- 2-(2-Chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (ACI)
- GKT 136901
- AC-35691
- compound 67 [PMID: 20942471]
- 2-(2-Chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo(4,3-C)pyridine-3,6(2H,5H)-dione
- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo(4,3-C)pyridine-3,6-dione
- CHEMBL1276946
- SCHEMBL1723441
- MFCD09961532
- 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione
- DH3KL5M2VQ
- DTXSID50588686
- 2-(2-chlorophenyl)-6-hydroxy-4-methyl-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-3-one
- BS-22402
- EX-A4138
- DNKYHHFCPXKFIY-UHFFFAOYSA-N
- EN300-97849
- 1H-Pyrazolo(4,3-C)pyridine-3,6(2H,5H)-dione, 2-(2-chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-
- 2-(2-chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H,2H,3H,5H,6H-pyrazolo[4,3-c]pyridine-3,6-dione
- GKT-136901; GKT 136901;AK120765
- BCP32694
- STK320343
- 955272-06-7
- CHEMBL-1276946
- GKT-136901
- BDBM50330722
- HY-101499
- UNII-DH3KL5M2VQ
- CS-0021553
- GTPL9935
- AKOS005435340
- 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione
-
- MDL: MFCD09961532
- インチ: 1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3
- InChIKey: DNKYHHFCPXKFIY-UHFFFAOYSA-N
- SMILES: O=C1N(CC2C=CC=CN=2)C(C)=C2C(NN(C3C(Cl)=CC=CC=3)C2=O)=C1
計算された属性
- 精确分子量: 366.0883534g/mol
- 同位素质量: 366.0883534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 675
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- XLogP3: 2.3
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 储存条件:Sealed in dry,2-8°C
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0021553-5mg |
GKT136901 |
955272-06-7 | 99.12% | 5mg |
$50.0 | 2022-04-26 | |
TRC | C079805-100mg |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |
955272-06-7 | 100mg |
$ 850.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV105-50mg |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione |
955272-06-7 | 98% | 50mg |
752.0CNY | 2021-08-04 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8408-2 mg |
GKT136901 |
955272-06-7 | 98.29% | 2mg |
¥327.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV105-200mg |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione |
955272-06-7 | 98% | 200mg |
1883.0CNY | 2021-08-04 | |
ChemScence | CS-0021553-50mg |
GKT136901 |
955272-06-7 | 99.12% | 50mg |
$200.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8408-25 mg |
GKT136901 |
955272-06-7 | 98.29% | 25mg |
¥1187.00 | 2022-04-26 | |
Chemenu | CM151944-250mg |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |
955272-06-7 | 98% | 250mg |
$215 | 2024-07-18 | |
Matrix Scientific | 100527-1g |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 95+% |
955272-06-7 | 95+% | 1g |
$1647.00 | 2023-09-08 | |
A2B Chem LLC | AB53140-250mg |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |
955272-06-7 | 97% | 250mg |
$271.00 | 2024-07-18 |
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 合成方法
Synthetic Circuit 1
1.2 Solvents: Acetic anhydride ; 1 h, reflux; overnight, rt
1.3 Solvents: Toluene ; 0.5 h, reflux; overnight, rt
1.4 Reagents: Sodium Solvents: Isopropanol ; 9 h, reflux; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, European Patent Organization, , ,
Synthetic Circuit 4
1.2 Reagents: Acetic acid ; 1 h, 75 °C
1.3 Solvents: Toluene ; 15 min, rt
1.4 Reagents: Sodium isopropoxide Solvents: Isopropanol ; 1 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
- First in Class, Potent, and Orally Bioavailable NADPH Oxidase Isoform 4 (Nox4) Inhibitors for the Treatment of Idiopathic Pulmonary FibrosisJournal of Medicinal Chemistry, 2010, 53(21), 7715-7730,
Synthetic Circuit 5
- Pyrazolo pyridine derivatives as nadph oxidase inhibitors, United States, , ,
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Raw materials
- 1-(2-Chlorophenyl)hydrazine
- Methyl (4E)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-4-[1-[(2-pyridinylmethyl)amino]ethylidene]-1H-pyrazole-3-acetate
- Triethyl orthoacetate
- 1-(pyridin-2-yl)methanamine
- Dimethyl acetone-1,3-dicarboxylate
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Preparation Products
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dioneに関する追加情報
Recent Advances in the Study of 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (CAS: 955272-06-7)
In recent years, the compound 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (CAS: 955272-06-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrazolopyridine scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. The following research brief synthesizes the latest findings related to this compound, highlighting its potential applications and the underlying mechanisms of action.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione derivatives. The research team employed a multi-step synthetic route to achieve high yields and purity, with a focus on enhancing the compound's bioavailability and target specificity. Structural modifications were introduced to the pyridine and chlorophenyl moieties, resulting in analogs with improved pharmacokinetic profiles. The study underscored the importance of the pyridin-2-ylmethyl group in maintaining the compound's binding affinity to its putative target, a kinase implicated in inflammatory pathways.
Further investigations into the biological activity of this compound were conducted by a collaborative team from Harvard Medical School and MIT. Their findings, published in Nature Chemical Biology (2024), revealed that 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione acts as a potent allosteric modulator of a key enzyme involved in cellular signaling cascades. Using X-ray crystallography and molecular dynamics simulations, the researchers elucidated the compound's binding mode, providing insights into its high selectivity and low off-target effects. These results pave the way for the development of novel therapeutics targeting diseases such as autoimmune disorders and certain cancers.
In addition to its kinase-modulating properties, recent preclinical studies have highlighted the compound's potential in neuropharmacology. A 2024 study in ACS Chemical Neuroscience demonstrated that 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibits neuroprotective effects in models of neurodegenerative diseases. The compound was shown to mitigate oxidative stress and reduce neuroinflammation, suggesting its utility in conditions like Alzheimer's and Parkinson's diseases. These findings are particularly significant given the limited treatment options currently available for these disorders.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. A recent review in Drug Discovery Today (2024) emphasized the need for comprehensive toxicity studies and formulation optimization to address issues related to solubility and metabolic stability. Ongoing research is focused on developing prodrug strategies and nanoformulations to enhance the compound's therapeutic index. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (CAS: 955272-06-7) represents a versatile scaffold with broad therapeutic potential. Recent studies have shed light on its mechanisms of action, structural optimization, and diverse biological activities. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics for inflammatory, oncological, and neurological diseases. Continued interdisciplinary collaboration and innovation will be essential to fully realize its clinical promise.
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